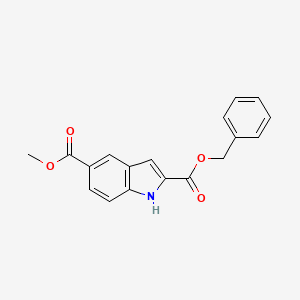
2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by the presence of a benzyl group at the 2-position and a methyl group at the 5-position of the indole ring, with ester groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include benzyl phenylhydrazine and a suitable methyl ketone. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale Fischer indole synthesis. The reaction conditions would be optimized for maximum yield and purity, including the use of high-purity starting materials and precise control of reaction temperature and time. The product would then be purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-benzyl 5-methyl 1H-indole-2,5-dicarboxylic acid.
Reduction: Formation of 2-benzyl 5-methyl 1H-indole-2,5-dimethanol.
Substitution: Formation of 3-substituted indole derivatives.
Scientific Research Applications
2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Similar structure with a methoxy group instead of a carboxylate group.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Synthetic indole derivatives with fluorine and carbonyl groups.
Uniqueness
2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups, along with ester functionalities, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-O-benzyl 5-O-methyl 1H-indole-2,5-dicarboxylate |
InChI |
InChI=1S/C18H15NO4/c1-22-17(20)13-7-8-15-14(9-13)10-16(19-15)18(21)23-11-12-5-3-2-4-6-12/h2-10,19H,11H2,1H3 |
InChI Key |
HKBOCDWRGMIDCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















